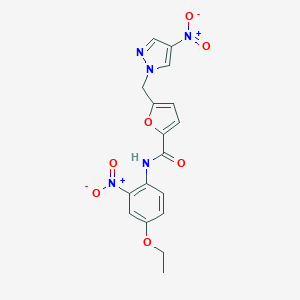![molecular formula C10H7ClF3N5O B214261 N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B214261.png)
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a tetraazolyl acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 1H-tetrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Coupling Reaction: The 2-chloro-5-(trifluoromethyl)aniline is reacted with 1H-tetrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
- 2-chloro-5-(trifluoromethyl)pyridine
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
Uniqueness
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the tetraazolyl acetamide moiety contributes to its potential biological activities.
Propriétés
Formule moléculaire |
C10H7ClF3N5O |
|---|---|
Poids moléculaire |
305.64 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20) |
Clé InChI |
WOKXAYXGAPFENX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)


![2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B214189.png)
![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)

![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE](/img/structure/B214197.png)
![2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B214198.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)

